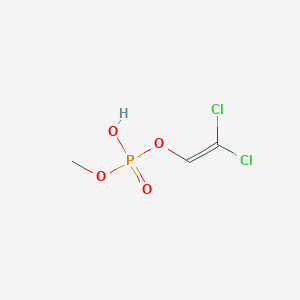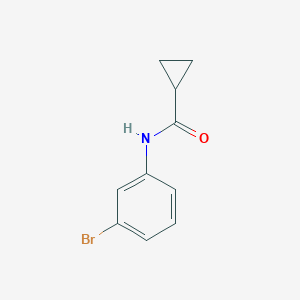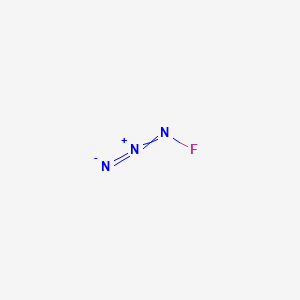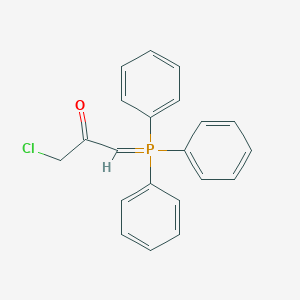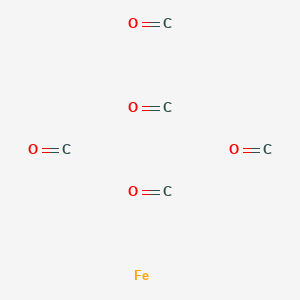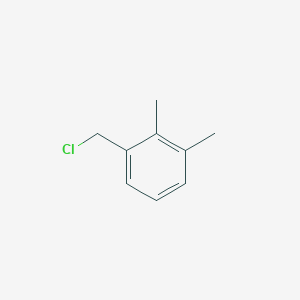
1-(Chloromethyl)-2,3-dimethylbenzene
Descripción general
Descripción
“1-(Chloromethyl)-2,3-dimethylbenzene” is a type of organic compound known as an aromatic hydrocarbon. It contains a benzene ring, which is a cyclic structure consisting of six carbon atoms, each bonded to a hydrogen atom . The “chloromethyl” part of the name indicates the presence of a -CH2Cl group attached to the benzene ring .
Synthesis Analysis
Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound . This process typically involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride .Molecular Structure Analysis
The molecular structure of an aromatic compound like “1-(Chloromethyl)-2,3-dimethylbenzene” would consist of a benzene ring with a chloromethyl (-CH2Cl) group and two methyl (-CH3) groups attached to it .Chemical Reactions Analysis
Aromatic compounds like “1-(Chloromethyl)-2,3-dimethylbenzene” can undergo a variety of chemical reactions, including electrophilic aromatic substitution . In this type of reaction, an electrophile replaces one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-(Chloromethyl)-2,3-dimethylbenzene” would depend on its specific structure . These could include properties such as boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Synthesis of Fine or Special Chemicals
Chloromethyl substituted aromatic compounds, such as 1-(Chloromethyl)-2,3-dimethylbenzene, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .
Production of Polymers
These compounds can also be used in the production of polymers. The chloromethylation of aromatic compounds has been well documented in the literature .
Pharmaceutical Applications
Chloromethyl substituted aromatic compounds are used in the pharmaceutical industry. They can be transformed into a variety of pharmaceuticals .
Catalyst for Chloromethylation
1-(Chloromethyl)-2,3-dimethylbenzene can be used as a catalyst for the chloromethylation of aromatic compounds. This process has been reported to be more efficient and convenient with the use of this compound .
Synthesis of Pyrazolo Pyrimidines
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . This indicates that 1-(Chloromethyl)-2,3-dimethylbenzene could potentially be used in the synthesis of pyrazolo pyrimidines.
Preparation of Disubstituted Pyrazolo Pyrimidines
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJJIHXWABUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929455 | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3-dimethylbenzene | |
CAS RN |
13651-55-3 | |
| Record name | 13651-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



